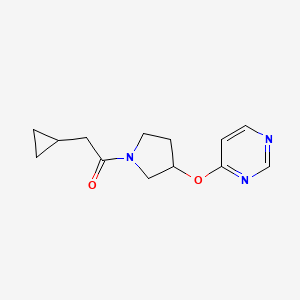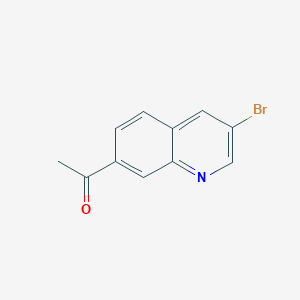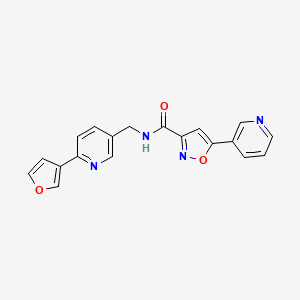![molecular formula C23H21N5O3S B2825794 Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852375-70-3](/img/structure/B2825794.png)
Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound and its derivatives involves the use of synthetic approaches for the synthesis of triazolothiadiazine . One such approach involves a one-pot multicomponent reaction of 3-(2-bromo acetyl)coumarins, (44) and ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates to produce novel 4-(arylhydrazono)-3-methyl-1-(6-(coumarin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5(4H)-ones .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a fusion of multiple rings including a triazole ring, a pyridazine ring, and a benzoate moiety. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The triazole ring, in particular, is known to participate in a variety of reactions .Aplicaciones Científicas De Investigación
Insecticidal Applications
Research involving the synthesis of innovative heterocycles incorporating a thiadiazole moiety demonstrates potential insecticidal properties against specific pests like the cotton leafworm, Spodoptera littoralis. Such compounds are synthesized from versatile precursors and tested for their effectiveness, suggesting potential agricultural applications (Fadda et al., 2017).
Antimicrobial Activity
Derivatives of thienopyrimidine and other heterocyclic compounds have been evaluated for antimicrobial activity, indicating potential applications in developing new antimicrobial agents. These compounds are synthesized through reactions of heteroaromatic o-aminonitrile with various substrates, leading to annelation of different moieties and exhibiting pronounced antimicrobial effects (Bhuiyan et al., 2006).
Antifungal and Antibacterial Properties
Synthesis and evaluation of new pyrazoline and pyrazole derivatives have been conducted, with some compounds showing significant antibacterial and antifungal activities. These activities are tested against a range of organisms, demonstrating the potential of such compounds in medical and pharmaceutical applications (Hassan, 2013).
Molecular Docking Analyses
Molecular docking studies of certain compounds indicate potential as cancer treatment inhibitors, based on binding energy and adherence to the active sites of proteins. This research suggests applications in the development of new therapeutic agents targeting specific proteins associated with cancer (Sert et al., 2020).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential in drug discovery and material science. Given the importance of the triazole scaffold, its synthesis has attracted much attention . This compound could be used to study the synthesis of novel organic compounds and explore their potential in various applications.
Mecanismo De Acción
Target of Action
Similar compounds have been suggested to inhibit parasitic growth . Another study suggests that a related compound could potentially inhibit c-Met kinase .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that inhibit their function . More research is needed to fully understand the specific interactions and resulting changes.
Biochemical Pathways
Given the potential targets, it’s likely that the compound affects pathways related to parasitic growth and kinase activity . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Based on the potential targets, it can be inferred that the compound may inhibit parasitic growth and kinase activity . These effects could have various implications depending on the specific biological context.
Propiedades
IUPAC Name |
ethyl 2-[[2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-3-31-23(30)17-6-4-5-7-18(17)24-20(29)14-32-21-13-12-19-25-26-22(28(19)27-21)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFSYPRPRXDGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



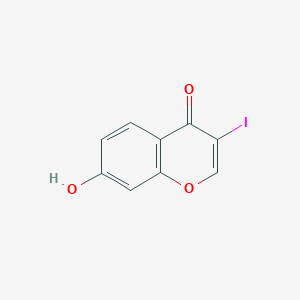
![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)

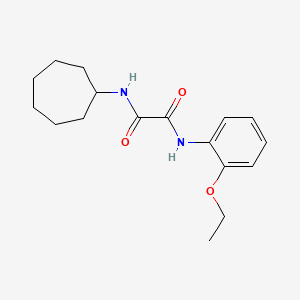

![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2825722.png)
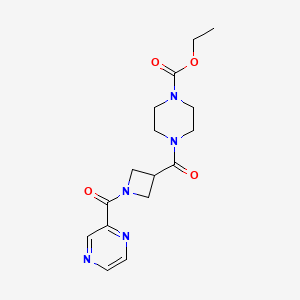
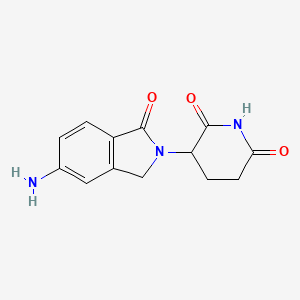
![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)
